(R)-4-Methyl-2-(pyrrolidin-2-yl)phenol

Chiral Synthesis Asymmetric Catalysis Medicinal Chemistry

Research reproducibility is compromised when chiral building blocks lack defined stereochemistry. (R)-4-Methyl-2-(pyrrolidin-2-yl)phenol (CAS 1213200-48-6) is a single-enantiomer compound that eliminates this variable, providing absolute chemical certainty for asymmetric synthesis. Its well-defined (R)-configuration and ortho-substituted phenol scaffold make it a precise starting point for chiral ligand development and SAR studies. Key procurement features: • Guaranteed enantiomeric purity, verified by chiral analytical methods. • Defined regio- and stereochemistry as documented in authoritative databases. • Enables exact replication of synthetic protocols. Procure with confidence for reliable experimental outcomes.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Cat. No. B12971814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Methyl-2-(pyrrolidin-2-yl)phenol
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)O)C2CCCN2
InChIInChI=1S/C11H15NO/c1-8-4-5-11(13)9(7-8)10-3-2-6-12-10/h4-5,7,10,12-13H,2-3,6H2,1H3/t10-/m1/s1
InChIKeyHBYNUSHKOCJMGC-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-4-Methyl-2-(pyrrolidin-2-yl)phenol: Technical Profile & Sourcing


(R)-4-Methyl-2-(pyrrolidin-2-yl)phenol (CAS: 1213200-48-6, MW: 177.24 g/mol) is a chiral phenolic compound featuring a pyrrolidine substituent [1]. Structurally, it is a secondary amine bearing a phenol group and an (R)-configured stereocenter [2], which makes it a versatile intermediate for asymmetric synthesis and pharmaceutical applications [3]. This compound is primarily utilized in medicinal chemistry research as a chiral building block for the synthesis of biologically active molecules, particularly in the development of pyrrolidine-based ligands [4]. It is commercially available as a research chemical with high purity specifications .

Stereochemical definition Single, verified (R)-enantiomer for chiral control
Chiral building block Pyrrolidine-phenol scaffold for asymmetric synthesis
Reproducible sourcing Research-grade purity with defined CAS identity

(R)-4-Methyl-2-(pyrrolidin-2-yl)phenol: Unique Procurement Value


Given the absence of published, direct comparative quantitative data for (R)-4-Methyl-2-(pyrrolidin-2-yl)phenol against its closest analogs in the public domain, any claim of functional superiority would be speculative. The immediate procurement value of this compound is not based on demonstrated, superior biological activity, but on its definition as a research-grade, single-enantiomer, building block. Its distinction from closely related compounds lies in its unambiguous, verifiable chemical identity—stereochemistry and regiochemistry—as documented in authoritative databases [1][2]. This guarantees that procurement yields the exact molecular entity required for precise synthetic or analytical workflows, a critical factor where the use of racemic mixtures, alternative regioisomers, or compounds with varying degrees of purity would introduce uncontrolled variables [3]. Therefore, selection is driven by the need for chemical certainty and reproducibility in research, not by a data-driven functional advantage.

Target
Substitute
Risk
Single (R)-enantiomer
Racemic mixture
Undefined stereochemistry may introduce uncontrolled variables
Ortho-phenol regioisomer
Meta- or para-phenol isomer
Positional isomerism can alter SAR and experimental outcomes
Specified purity grade
Undefined purity product
Lack of purity specification may compromise reproducibility

(R)-4-Methyl-2-(pyrrolidin-2-yl)phenol: Procurement Differentiation Guide


Stereochemical Purity: (R)-Enantiomer vs. Racemic/(S)-Form

The (R)-4-Methyl-2-(pyrrolidin-2-yl)phenol compound is a single, defined (R)-enantiomer as confirmed by its unique InChIKey (HBYNUSHKOCJMGC-SNVBAGLBSA-N) and SMILES notation (CC1=CC(=C(C=C1)O)[C@H]2CCCN2), which specify its absolute configuration [1]. In contrast, the (S)-enantiomer has a distinct InChIKey (HBYNUSHKOCJMGC-JTQLQIEISA-N) and SMILES (CC1=CC(=C(C=C1)O)[C@@H]2CCCN2) [2]. The racemic mixture (CAS 7167-77-3) has a different, non-stereospecific InChIKey (HBYNUSHKOCJMGC-UHFFFAOYSA-N) [3]. The commercial availability of the (R)-enantiomer at a specified purity (e.g., 98%) ensures that procurement delivers a chemically defined stereoisomer, which is essential for chiral synthesis applications.

Stereochemical Purity
Head-to-head
(R)-enantiomer, 98% purity vs (S)-enantiomer / Racemic
Supports stereochemical-control workflows
Enantiomeric identity verification recommended
Chiral Synthesis Asymmetric Catalysis Medicinal Chemistry

Regioisomeric Distinction: Ortho-Phenol vs. Meta/Para Isomers

The target compound is defined by a specific 1,2-substitution pattern (ortho-phenol), where the pyrrolidine ring is directly attached to the aromatic carbon adjacent to the phenolic hydroxyl group. This is distinct from other commercially available regioisomers, such as 3-(4-methyl-2-pyrrolidinyl)phenol (CAS 603068-30-0) and 4-(4-methylpyrrolidin-2-yl)phenol [1]. This positional specificity is fundamental to structure-activity relationships (SAR) in medicinal chemistry, where even a small shift in substitution can abolish or significantly alter binding affinity to a biological target, as demonstrated in related pyrrolidine series [2].

Regioisomeric Identity
Head-to-head
Ortho-phenol substitution vs Meta- / Para-isomers
Supports regiochemical identity control
Positional isomerism may shift binding and SAR
Structure-Activity Relationship (SAR) Ligand Design Chemical Biology

Unpublished Pharmacological Data: Research Implications

The public domain currently lacks peer-reviewed quantitative pharmacological data (e.g., Ki, IC50, EC50) for (R)-4-Methyl-2-(pyrrolidin-2-yl)phenol itself. However, the broader class of chiral arylpyrrolidinols is known to exhibit stereochemistry-dependent antinociceptive activity. For example, a study on related compounds identified the (2R,3S) enantiomer as the eutomer in in vivo pain models [1]. This class-level inference suggests that for any future biological evaluation of this compound, stereochemical purity will be a critical determinant of observed activity. Until specific data are published, the compound's value lies in its potential as a probe for exploring SAR within this chemical space, particularly at targets like sigma receptors or neuronal nicotinic acetylcholine receptors (nAChRs) where related pyrrolidines have shown affinity [2].

Pharmacological Data
Class-level
No quantitative target-specific data available
Class-level inference context
Data to verify for target-specific activity
Analgesic Research Sigma Receptor Pharmacological Tool

Sourcing & Purity: Defined Specification vs. Undefined Mixtures

(R)-4-Methyl-2-(pyrrolidin-2-yl)phenol is procured as a defined chemical entity with a specified purity grade (e.g., 98%) from commercial vendors . Its primary identifier, CAS 1213200-48-6, is distinct from the racemic mixture (CAS 7167-77-3) and other regioisomers [1]. This allows for precise ordering and quality control. In contrast, sourcing a generic '4-methyl-2-(pyrrolidin-2-yl)phenol' without stereochemical or purity specifications introduces the risk of receiving a racemate, a mixture of isomers, or a product of variable quality, all of which compromise experimental reproducibility and data integrity.

Sourcing & Purity
Specification review
CAS 1213200-48-6, specified purity 98% vs undefined racemic mixtures
Supports procurement reproducibility
Lot-specific purity documentation advised
Chemical Sourcing Quality Control Reproducibility

(R)-4-Methyl-2-(pyrrolidin-2-yl)phenol: Key Research & Industrial Applications


Asymmetric Synthesis & Chiral Ligand Development

This compound is an ideal building block for asymmetric synthesis. Its defined (R)-stereochemistry [1] makes it valuable for preparing chiral ligands, auxiliaries, or catalysts, where the absolute configuration of the product is critical. Researchers focused on developing new asymmetric methodologies or creating enantiomerically pure compound libraries will find this product essential.

SAR Exploration in Drug Discovery

In medicinal chemistry programs targeting receptors or enzymes where pyrrolidine-based ligands are of interest (e.g., nAChRs [2], sigma receptors), this compound serves as a core scaffold for SAR studies. Its specific ortho-substitution pattern [3] provides a unique starting point for chemical modifications, allowing researchers to systematically alter substituents and assess the impact on biological activity.

Pharmacological Probe for Under-Explored Targets

Given the absence of published pharmacological data, this compound represents a high-value opportunity for researchers seeking to explore new chemical space. As a well-defined, pure chemical tool , it can be screened against novel or under-studied biological targets, potentially yielding new chemical starting points and generating first-in-class data for publication or patenting [4].

Analytical Standard & Chromatography

The high purity of the commercially available compound and its well-defined chemical identity (CAS, InChIKey) [1] make it suitable for use as an analytical reference standard. It can be employed to develop and validate chiral HPLC or other analytical methods for detecting or quantifying this specific enantiomer in complex mixtures or reaction outcomes.

Application
Selection Property
Validation Focus
Asymmetric synthesis studies
Defined (R)-enantiomer
Stereochemical purity verification
Pyrrolidine-based SAR studies
Ortho-substitution pattern
Regiochemical identity confirmation
Target screening studies
Research-grade single enantiomer
Identity and purity documentation
Chiral analytical method development
High chemical purity
Enantiomeric purity validation
Quote Request

Request a Quote for (R)-4-Methyl-2-(pyrrolidin-2-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.